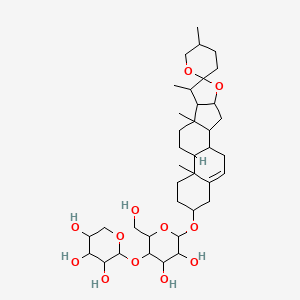

Sprengerinin A

Description

Natural Occurrence and Botanical Origins of Sprengerinin A

This compound, like other natural products, is found in specific plant species. Its presence is linked to particular plant families and genera known to produce steroidal saponins (B1172615).

Source Plant Families and Genera

This compound and related steroidal saponins are primarily found within the plant family Asparagaceae. researchgate.net This family is part of the order Asparagales and comprises over 2,500 species in about 153 genera, with a nearly cosmopolitan distribution, particularly diverse in tropical areas with seasonal aridity. britannica.com The Asparagaceae family includes several genera known for producing polyhydroxylated spirostanol (B12661974) saponins, such as Asparagus, Polygonatum, Ophiopogon, and Liriope. researchgate.netfrontiersin.orguzh.ch These saponins are a core group of secondary metabolites in genera like Ophiopogon and Liriope. frontiersin.org

A table summarizing key plant families and genera known to contain polyhydroxylated spirostanol saponins, including those where this compound or related compounds might be found, is presented below:

| Plant Family | Key Genera |

| Asparagaceae | Asparagus, Polygonatum, Ophiopogon, Liriope researchgate.netfrontiersin.orguzh.ch |

| Melanthiaceae | Trillium, Paris researchgate.net |

| Amaryllidaceae | Allium researchgate.net |

Specific Plant Species and Varieties

This compound has been specifically associated with species within the genus Asparagus. One notable source is Asparagus densiflorus, particularly the 'Sprengeri' cultivar, often referred to as Sprenger's Asparagus Fern. ncsu.eduthegreenmadhouse.commissouribotanicalgarden.orgwisc.eduthebelmontrooster.com Despite the common name, Asparagus densiflorus is not a true fern but a perennial plant in the Asparagaceae family. ncsu.eduthegreenmadhouse.commissouribotanicalgarden.orgwisc.edu Other species within the genus Asparagus, such as Asparagus aethiopicus (which is sometimes considered synonymous with Asparagus sprengeri) and Asparagus setaceus, are also known ornamental plants in this family. britannica.comwikipedia.orgwikipedia.org

While Asparagus densiflorus 'Sprengeri' is a prominent source implied by the compound's name, related steroidal saponins, such as Sprengerinin C and 14-hydroxy sprengerinin C, have been isolated from other Asparagaceae species like Ophiopogon japonicus and Polygonatum odoratum. researchgate.netfrontiersin.orgacs.orgchem960.comnih.gov This suggests that this compound itself or closely related analogs might be present in a broader range of species within the family.

A table listing specific plant species and varieties associated with this compound or related compounds is provided below:

| Plant Species/Variety | Associated Compound(s) |

| Asparagus densiflorus 'Sprengeri' | This compound (implied by name) ncsu.eduthegreenmadhouse.commissouribotanicalgarden.orgwisc.eduthebelmontrooster.com |

| Ophiopogon japonicus | Sprengerinin C, 14-hydroxy sprengerinin C, Ophiopogonin B researchgate.netfrontiersin.orgacs.orgnih.govresearchgate.net |

| Polygonatum odoratum | Steroidal glycosides (including undescribed compounds) researchgate.net |

| Asparagus aethiopicus | Related ornamental species britannica.comwikipedia.orgcabidigitallibrary.org |

| Asparagus setaceus | Related ornamental species britannica.comwikipedia.org |

Ecological Role and Distribution in Natural Habitats

The ecological role of this compound and other steroidal saponins in their native plant habitats is an area of ongoing research. Generally, saponins are thought to play a role in plant defense mechanisms against herbivores, insects, and microbial pathogens due to their biological activities. researchgate.net

Asparagus densiflorus, native to southeastern South Africa, is found in rocky, open woods, savanna thickets, and coastal areas. missouribotanicalgarden.orgwisc.edu It has fibrous and tuberous roots, which serve as storage organs for moisture and nutrition, particularly in drought conditions. missouribotanicalgarden.orgwikipedia.org The plant produces small red berries that are dispersed by birds, contributing to its spread. ncsu.edumissouribotanicalgarden.org In some regions outside its native range, such as parts of the United States and Australia, Asparagus densiflorus has become an invasive species, displacing native vegetation. missouribotanicalgarden.orgwisc.educabidigitallibrary.org This invasiveness can be attributed, in part, to its effective seed dispersal and ability to thrive in various disturbed habitats, including coastal sand dunes, riparian areas, and woodlands. cabidigitallibrary.org

The presence of saponins in these plants may influence interactions within their ecosystem, potentially deterring certain organisms while not affecting others, such as the birds that disperse their seeds.

Historical Context of Natural Product Isolation and Research on this compound

The study of natural products, including steroidal saponins like this compound, has a long history. Plants have served as a significant source of medicinal compounds throughout civilization. cjnmcpu.com The isolation and characterization of specific chemical compounds from plants gained momentum with the development of analytical techniques in chemistry.

Research into saponins from the Asparagaceae family, particularly from genera like Asparagus, Ophiopogon, and Liriope, has been conducted over many decades. These plants have been used in traditional medicine, which has often motivated scientific investigation into their chemical constituents and pharmacological properties. For instance, Ophiopogon japonicus has a history of use in traditional Chinese medicine. uzh.chnih.gov

The isolation and structural determination of this compound would have involved techniques such as extraction, chromatography for purification, and spectroscopic methods (like NMR and mass spectrometry) for structural elucidation. The naming of this compound likely relates to Asparagus densiflorus 'Sprengeri', suggesting this cultivar was an early or significant source from which the compound was isolated.

Research on related compounds, such as Sprengerinin C, has explored their potential biological activities, including cytotoxic effects and inhibition of angiogenesis. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net This research on related steroidal saponins provides context for the types of biological investigations that this compound might be subjected to in academic settings. The ongoing study of saponins from Asparagaceae species continues to reveal new compounds and potential therapeutic applications. researchgate.netfrontiersin.orguzh.ch

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O12/c1-18-7-12-38(46-16-18)19(2)28-26(50-38)14-24-22-6-5-20-13-21(8-10-36(20,3)23(22)9-11-37(24,28)4)47-35-32(44)30(42)33(27(15-39)48-35)49-34-31(43)29(41)25(40)17-45-34/h5,18-19,21-35,39-44H,6-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJAEJPQJPMZDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

708.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Biology and Biosynthesis of Sprengerinin a

Structural Features and Core Scaffold Analysis

Sprengerinin A possesses a steroidal saponin (B1150181) structure. biosynth.com Steroidal saponins (B1172615) generally feature a 27-carbon steroid backbone derived from cholesterol, unlike triterpenoid (B12794562) saponins which retain a 30-carbon backbone. tandfonline.com The core structure of steroidal saponins typically includes a perhydrocyclopentanophenanthrene ring system (A, B, C, and D rings) and fused E and F rings connected in spiroketals, characteristic of spirostanol-type saponins. uea.ac.uk this compound has a molecular formula of C₃₈H₆₀O₁₂ and a molecular weight of 708.9 g/mol . biosynth.com Its structure includes a complex arrangement of oxygens, hydroxyl groups, and methyl groups attached to a multi-ring system. ontosight.ai

Proposed Biosynthetic Pathways of this compound in Plants

The biosynthesis of steroidal saponins like this compound in plants is a complex process involving multiple enzymatic steps and pathways. This process primarily occurs via the mevalonic acid (MVA) pathway in the cytoplasm and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids. researchgate.netplos.orgsemanticscholar.org These pathways converge to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), the fundamental five-carbon building blocks for terpenoids. frontiersin.org

Precursor Identification and Incorporation Studies

The biosynthesis of steroidal saponins begins with the formation of 2,3-oxidosqualene (B107256), a key intermediate derived from the MVA and MEP pathways. researchgate.netfrontiersin.orgnih.gov Squalene synthase (SQS) catalyzes the committed step converting two molecules of farnesyl diphosphate (FPP) into squalene, which is then oxidized to 2,3-oxidosqualene. researchgate.net Cyclization of 2,3-oxidosqualene by oxidosqualene cyclase (OSC) leads to the formation of cycloartenol (B190886), the precursor for sterol biosynthesis in plants. tandfonline.complos.org Steroidal saponins are thought to be derived from cycloartenol through the downstream phytosterol pathway. plos.org Cholesterol or β-sitosterol are generated from 2,3-oxidosqualene through a series of catalytic reactions and serve as precursors for steroidal saponins. researchgate.netnih.gov While the biosynthesis of cholesterol is well-studied, the specific steps leading to steroidal sapogenins from cholesterol, such as the modification at the C22 position for diosgenin, are still areas of research. nih.gov

Enzymatic Transformations and Key Biosynthetic Enzymes

Following the formation of the steroidal backbone, a series of enzymatic transformations, including oxidation, hydroxylation, and glycosylation, are crucial for the biosynthesis of diverse steroidal saponins. researchgate.netnih.gov Cytochrome P450 enzymes (CYP450s) play a significant role in the oxidation and hydroxylation steps, modifying the steroidal skeleton at various positions, such as C-16, C-22, and C-26. researchgate.netnih.gov Uridine diphosphate-dependent glycosyltransferases (UGTs) are responsible for attaching sugar moieties to the aglycone backbone, forming the glycosidic linkages characteristic of saponins. researchgate.net Beta-glucosidases are also involved in the modification of the sugar chains. plos.orgsemanticscholar.org While some enzymes involved in steroidal saponin synthesis have been identified, further exploration of the enzymes and regulatory molecules in this pathway is ongoing. frontiersin.org

Genetic and Transcriptomic Insights into Steroidal Saponin Biosynthesis

Transcriptomic analysis has been a valuable tool for identifying genes involved in steroidal saponin biosynthesis in various plant species. plos.orgfrontiersin.orgresearchgate.netsdu.edu.cn High-throughput sequencing technologies allow for the identification of genes encoding key enzymes in the pathway, including those in the MVA and MEP pathways, OSCs, CYP450s, and UGTs. plos.orgfrontiersin.orgresearchgate.net Studies have shown that the expression levels of these genes can be correlated with the accumulation of steroidal saponins in different plant tissues and developmental stages. sdu.edu.cn For instance, research in Polygonatum species and Allium species has utilized transcriptomics to identify differentially expressed genes (DEGs) associated with saponin synthesis. plos.orgsemanticscholar.orgfrontiersin.org Identifying these key genes is significant for understanding the underlying synthesis mechanisms. frontiersin.org

Comparative Biosynthesis within Steroidal Saponin Class

While the initial steps of steroidal saponin biosynthesis through the MVA and MEP pathways and the formation of 2,3-oxidosqualene are generally conserved, the downstream modifications leading to the diverse structures of steroidal saponins vary among plant species. tandfonline.comnih.gov The structural diversity of steroidal saponins arises from differences in the aglycone structure, particularly the oxidation patterns at sites like C-16, C-22, and C-26, and the variations in the attached sugar moieties. researchgate.netnih.gov Comparative studies of steroidal saponin biosynthesis in different plant families and genera, such as Liliaceae, Smilaxaceae, and Asparagaceae, reveal variations in the enzymatic machinery and regulatory mechanisms that lead to the production of distinct saponin profiles. frontiersin.orgresearchgate.net For example, monocotyledons appear to primarily utilize the cycloartenol pathway for steroidal saponin production. frontiersin.org

Chemoenzymatic Synthesis and Biotransformation Approaches for this compound and Analogs

Chemoenzymatic synthesis and biotransformation approaches offer alternative strategies for obtaining this compound and its analogs. While total chemical synthesis of complex steroidal saponins can be challenging, chemoenzymatic methods combine chemical reactions with enzymatic transformations to synthesize these compounds. Biotransformation, often utilizing microorganisms or enzymes, can be employed to modify existing saponin structures or convert precursors into desired compounds. researchgate.net This approach can offer advantages such as high specificity and milder reaction conditions compared to purely chemical synthesis. researchgate.net Research into the biotransformation of natural saponins using microorganisms like Aspergillus species, lactic acid bacteria, and bacilli has been explored for compounds like ginsenosides (B1230088) and dioscin. researchgate.net These methods hold potential for the sustainable production and diversification of this compound and related steroidal saponins.

Enzyme-Mediated Glycosylation and Aglycone Modifications

Enzyme-mediated glycosylation is a key step in the biosynthesis of this compound and other steroidal saponins. This process involves glycosyltransferases, enzymes that catalyze the transfer of saccharide moieties from an activated nucleotide sugar to a specific acceptor molecule, in this case, the steroidal aglycone or a growing saccharide chain. The regioselectivity and stereoselectivity of these enzymes are critical in determining the final structure of the glycoside. Aglycone modifications, such as hydroxylation or oxidation, also occur during biosynthesis, catalyzed by various enzymes, further diversifying the structures of steroidal saponins.

Microbial Engineering for Scalable Production and Analog Generation

Microbial engineering offers a promising avenue for the scalable production of this compound and the generation of its analogs. By introducing or enhancing the expression of genes encoding the relevant biosynthetic enzymes in suitable microbial hosts, it may be possible to create efficient cell factories for producing these complex molecules. This approach can potentially overcome limitations associated with extraction from natural sources, such as low yields and dependence on plant cultivation. Furthermore, microbial platforms can be engineered to accept modified substrates or express altered enzymes, facilitating the production of novel this compound analogs with potentially altered biological activities.

Total Synthesis Strategies for this compound

The total synthesis of complex natural products like this compound presents significant challenges due to their intricate structures, multiple stereocenters, and the presence of both steroidal and glycosidic moieties. Developing efficient total synthesis strategies is crucial for providing access to these compounds for research and potential applications, especially when isolation from natural sources is difficult or low-yielding.

Strategic Approaches to the Steroidal Core

The construction of the steroidal core of this compound is a central challenge in its total synthesis. Strategic approaches often involve the synthesis of the characteristic four-ring system (usually a [6-6-6-5] or a rearranged system) with the correct stereochemistry at multiple chiral centers. Various methodologies in organic synthesis, including cycloaddition reactions and metal-mediated cyclizations, are employed to assemble the steroidal framework. For instance, strategies involving the construction of rearranged steroid skeletons have been explored for related compounds researchgate.netresearchgate.net.

Stereoselective Glycosylation Methodologies

Attaching the sugar units to the steroidal aglycone with precise stereochemistry (either α or β linkage) is another critical aspect of this compound total synthesis. Stereoselective glycosylation methodologies are essential to control the anomeric configuration of the newly formed glycosidic bond. Various approaches have been developed for stereoselective O-glycosylation, often employing specific catalysts or carefully designed glycosyl donors and acceptors to favor the formation of the desired linkage nih.govnih.govrsc.org.

Molecular and Cellular Mechanisms of Sprengerinin a Action

Investigation of Molecular Targets and Ligand-Rceptor Interactions

Studies exploring the molecular targets and ligand-receptor interactions of Sprengerinin A are foundational to understanding its biological effects.

In silico studies have explored the potential of various natural compounds, including this compound, to interact with the SARS-CoV-2 spike protein receptor-binding domain (RBD). These computational investigations suggest that this compound may exhibit strong hydrogen bonding with key "hot spots" within the SARS-CoV-2 spike RBD. acmec.com.cnplantaedb.comambeed.combldpharm.combiosynth.com This proposed interaction could potentially interfere with the binding of the spike protein to the ACE2 receptor, a critical step for viral entry into host cells. acmec.com.cnambeed.com Specific amino acid residues in the SARS-CoV-2-S RBD/ACE2 complex, such as Lys417, Phe486, Asn487, Tyr489, and Gln493, are identified as potential target amino acids for interaction with drug molecules like this compound. acmec.com.cnplantaedb.comambeed.combiosynth.com

Research on enzyme modulation has primarily focused on Sprengerinin C, a related steroidal saponin (B1150181). Sprengerinin C has been shown to block Matrix Metalloproteinase (MMP) pathways. ctdbase.orgchemblink.com Specifically, it has been reported to down-regulate the expression of MMP-2 and MMP-9. MMPs are enzymes involved in the degradation of the extracellular matrix and play roles in various physiological and pathological processes, including angiogenesis and tumor invasion.

Furthermore, Sprengerinin C has been found to induce apoptosis by activating the NADPH oxidase/reactive oxygen species-dependent caspase apoptosis pathway in hepatocellular carcinoma cells. ctdbase.orgchemblink.com This suggests a role for Sprengerinin C in modulating oxidative stress pathways and initiating programmed cell death.

Cellular Pathway Perturbations Induced by this compound

Cellular pathway perturbations by steroidal saponins (B1172615) from Ophiopogon japonicus, the source plant of this compound, have been investigated, with significant findings reported for Sprengerinin C.

Sprengerinin C has been shown to modulate key signal transduction pathways critical for cellular processes like angiogenesis and proliferation. Studies indicate that Sprengerinin C blocks the vascular endothelial growth factor receptor 2 (VEGFR2)-dependent phosphoinositide 3-kinase (PI3K)/Akt/mTOR and p38 MAPK signaling pathways. ctdbase.orgchemblink.com These pathways are known to play significant roles in tumor angiogenesis and cell survival. By repressing the activation of these pathways, Sprengerinin C can impact downstream cellular events.

Sprengerinin C has also been reported to influence the activity of transcription factors. It has been shown to inhibit vascular endothelial growth factor (VEGF) release from hypoxic cells by suppressing the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α). ctdbase.orgchemblink.com HIF-1α is a key transcription factor that regulates cellular responses to hypoxia, including the induction of VEGF, which is vital for angiogenesis.

Impact on Key Cellular Processes (Pre-clinical models)

In pre-clinical models, the impact of steroidal saponins from Ophiopogon japonicus, including Sprengerinin C, on key cellular processes has been studied. Sprengerinin C has demonstrated anti-tumorigenic effects in hepatocellular carcinoma models. ctdbase.org These effects are mediated through the inhibition of proliferation and angiogenesis and the induction of apoptosis. ctdbase.org

Sprengerinin C has shown cytotoxic effects against various cancer cell lines in in vitro studies. The following table presents some reported IC50 values for Sprengerinin C:

| Cell Line | Incubation Time | IC50 (μM) | Source |

| HepG2 | 24 h | 3.07 | |

| HepG2 | 72 h | 1.83 | |

| HLE | 24 h | 3.68 | |

| BEL-7402 | 24 h | 8.13 | |

| BEL-7403 | 24 h | 1.97 | |

| HeLa | 24 h | 1.74 | |

| NCI-H460 | Not specified | 2.1 ± 0.8 |

These data indicate that Sprengerinin C can inhibit the proliferation of various cancer cell lines at micromolar concentrations. The induction of apoptosis by Sprengerinin C involves the activation of the NADPH oxidase/reactive oxygen species-dependent caspase pathway and suppression of cell growth through p53-mediated G2/M-phase arrest. ctdbase.org

Regulation of Cell Proliferation and Growth Arrest

This compound has been shown to suppress the growth of certain cancer cells. biosynth.com This inhibitory effect on cell proliferation is a key aspect of its potential therapeutic application, particularly in the context of liver cancer. Studies have indicated that Sprengerinin C, a related compound, suppressed HepG-2/BEL7402 cell growth. nih.gov Generally, the anti-cancer effects of liriopogons, the genus from which this compound is derived, are achieved by inhibiting proliferation. frontiersin.orguzh.ch

Induction of Programmed Cell Death (Apoptosis) Mechanisms

A significant mechanism of action for this compound involves the induction of apoptosis, or programmed cell death, in cancer cells. biosynth.comfrontiersin.orguzh.ch This is considered a primary way it exerts anti-tumorigenic effects. nih.gov The induction of apoptosis by Sprengerinin C has been observed in HepG-2/BEL7402 cells. nih.gov

Caspase-Dependent Pathways

Apoptosis can be initiated through various pathways, and research suggests that this compound's pro-apoptotic effects involve caspase activation. Sprengerinin C has been shown to induce apoptosis by activating a caspase apoptosis pathway. nih.govresearchgate.netcjnmcpu.com Caspases are a family of proteases that play a critical role in the execution phase of apoptosis. frontiersin.org

Reactive Oxygen Species (ROS) Involvement

Reactive Oxygen Species (ROS) are signaling molecules that can play a dual role in cells, acting in normal physiological functions at low concentrations but inducing cell death at high concentrations due to cellular damage. nih.gov Studies indicate that ROS are involved in this compound-induced apoptosis. A significant improvement of reactive oxygen species was detected after treatment with a related compound, which induced apoptosis. frontiersin.orguzh.ch Sprengerinin C has been shown to induce apoptosis by activating an NADPH oxidase/reactive oxygen species-dependent caspase apoptosis pathway. nih.govresearchgate.nettargetmol.cn

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

The cell cycle is a tightly regulated process that controls cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. This compound has been shown to modulate cell cycle progression, leading to cell cycle arrest in specific phases. Sprengerinin C suppressed HepG-2/BEL7402 cell growth through p53-mediated G2/M-phase arrest. nih.govresearchgate.net Sprengerinin C also displayed a cytotoxic effect by inducing G2/M phase cycle arrest in the NCI-H460 cell line. researchgate.net G2/M phase arrest prevents cells from entering mitosis, thus inhibiting proliferation. yeastgenome.orgnih.gov Steroidal saponins, in general, are known to block tumor cell cycle progression. uea.ac.uk

Anti-Angiogenic Activities and Associated Mechanistic Insights

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. researchgate.net this compound has demonstrated anti-angiogenic activities, inhibiting the formation of new blood vessels required by tumors. frontiersin.orguzh.ch Sprengerinin C strongly suppressed tumor angiogenesis in human umbilical vein endothelial cells. nih.govtargetmol.cn

Inhibition of Endothelial Cell Functions

The anti-angiogenic effects of this compound are closely linked to its ability to inhibit the functions of endothelial cells, which are the building blocks of blood vessels. Sprengerinin C inhibited angiogenesis in HUVECs (human umbilical vein endothelial cells) by repressing the activation of VEGFR2-dependent PI3K/Akt/mTOR and p38 MAPK signaling pathways. frontiersin.orguzh.chresearchgate.net These pathways are major regulators of tumor angiogenesis. nih.govresearchgate.net Furthermore, Sprengerinin C inhibited vascular endothelial growth factor (VEGF) release from hypoxic HepG-2/BEL7402 cells by suppressing hypoxia-inducible factor-1α (HIF-1α) transcriptional activity, which is a vital event for early angiogenesis response. nih.govresearchgate.net VEGF is a growth factor that promotes endothelial cell proliferation, migration, and survival. biossantibodies.combiossantibodies.combiossantibodies.com Inhibition of these endothelial cell functions disrupts the process of new blood vessel formation.

Here is a summary of some research findings related to this compound's mechanisms:

| Mechanism | Cell Line(s) | Key Findings | Source |

| Inhibition of Proliferation | HepG-2/BEL7402 | Suppressed cell growth. | nih.gov |

| Induction of Apoptosis | HepG-2/BEL7402 | Induced apoptosis via NADPH oxidase/ROS-dependent caspase pathway. | nih.govresearchgate.net |

| Induction of Apoptosis | NCI-H460 | Induced apoptosis. | researchgate.net |

| Cell Cycle Arrest | HepG-2/BEL7402 | Induced G2/M phase arrest via p53. | nih.govresearchgate.net |

| Cell Cycle Arrest | NCI-H460 | Induced G2/M phase arrest. | researchgate.net |

| Inhibition of Angiogenesis | HUVECs | Strongly suppressed tumor angiogenesis. | nih.govtargetmol.cn |

| Inhibition of Endothelial Cells | HUVECs | Repressed VEGFR2-dependent PI3K/Akt/mTOR and p38 MAPK signaling pathways; Inhibited VEGF release by suppressing HIF-1α transcriptional activity. | frontiersin.orguzh.chresearchgate.net |

| ROS Involvement in Apoptosis | HepG-2/BEL7402 | Significant improvement of reactive oxygen species detected, inducing apoptosis. | frontiersin.orguzh.ch |

Suppression of Vascular Endothelial Growth Factor (VEGF) Signaling

Vascular Endothelial Growth Factor (VEGF) signaling plays a crucial role in angiogenesis, the formation of new blood vessels, which is vital for tumor growth and metastasis. This compound has been investigated for its potential to inhibit angiogenesis by targeting the VEGF signaling pathway. Studies have indicated that Sprengerinin C, a related steroidal saponin, can inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs) by repressing the activation of VEGFR2-dependent PI3K/Akt/mTOR and p38 MAPK signaling pathways. This inhibition is associated with the down-regulation of matrix metalloproteinase (MMP)-2/9 and VEGF expression. frontiersin.org While the direct effects of this compound on VEGF signaling are not as extensively documented as those of Sprengerinin C in the provided search results, the structural similarity between these compounds suggests a potential for similar mechanisms of action. biosynth.combiosynth.com Inhibition of VEGFR2-mediated signaling pathways is a known strategy to suppress angiogenesis and tumor growth. researchgate.netbiossantibodies.com

Membrane Interaction and Permeability Alteration

The mode of action of this compound involves interaction with cellular membranes. biosynth.com Steroidal saponins, in general, are known to interact with cell membranes, potentially disrupting their integrity and affecting cellular functions. biosynth.combiosynth.com This interaction can lead to alterations in membrane fluidity and permeability, subsequently influencing intracellular signaling cascades that regulate processes such as proliferation and apoptosis. biosynth.com The amphipathic nature of saponins, with both hydrophilic sugar chains and a hydrophobic steroidal aglycone, facilitates their insertion into lipid bilayers and interaction with membrane components. ctdbase.org This interaction can lead to pore formation or disruption of the lipid packing, affecting membrane permeability and potentially leading to cell death.

Pre-clinical Efficacy Studies in Research Models

Pre-clinical studies using in vitro and in vivo models have been conducted to evaluate the efficacy of this compound and related steroidal saponins, particularly in the context of cancer.

In Vitro Cytotoxicity Assessments in Various Cancer Cell Lines

This compound and other steroidal saponins have demonstrated cytotoxicity against a variety of cancer cell lines in in vitro studies. biosynth.comuj.edu.plresearchgate.netuea.ac.uk Research on steroidal saponins has frequently focused on their effects against human cancer cell lines, including those from colon, breast, and liver cancers. uj.edu.pl Common cell lines used in these assessments include human hepatocellular carcinoma (HepG2), human breast adenocarcinoma (MCF-7), and human lung adenocarcinoma (A549) cells. uj.edu.pluea.ac.uk The primary method for evaluating cytotoxicity is often the MTT assay, and results are frequently reported as IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%. uj.edu.pl

While specific IC50 values for this compound against a broad panel of cell lines were not directly available in the provided snippets, related steroidal saponins like Sprengerinin C have shown cytotoxic activities against various cancer cell lines, including HepG2 and BEL7402 (hepatocellular carcinoma), and HeLa cells. researchgate.netresearchgate.net For instance, Sprengerinin C exhibited IC50 values of 3.07 µM and 1.83 µM against HepG2 cells after 24 and 72 hours, respectively, and 1.74 µM against HeLa cells after 24 hours. researchgate.net These findings for related compounds suggest that this compound may also possess significant in vitro cytotoxic activity against cancer cells.

In Vitro Cytotoxicity of Sprengerinin C (Example of a Related Saponin)

| Cell Line | Treatment Duration | IC50 (µM) | Source |

| HepG2 | 24 h | 3.07 | researchgate.net |

| HepG2 | 72 h | 1.83 | researchgate.net |

| HLE | 24 h | 3.68 | researchgate.net |

| BEL-7402 | 24 h | 8.13 | researchgate.net |

| BEL-7403 | 24 h | 1.97 | researchgate.net |

| HeLa | 24 h | 1.74 | researchgate.net |

The mechanisms underlying the cytotoxic effects of steroidal saponins include the induction of apoptosis, necrosis, autophagy, ferroptosis, and cell cycle arrest. researchgate.netuea.ac.uk

In Vivo Tumor Xenograft Models (e.g., hepatocellular carcinoma)

In vivo studies using tumor xenograft models are crucial for evaluating the anti-tumor efficacy of compounds in a living system. Hepatocellular carcinoma (HCC) xenograft models, often established by injecting human HCC cells or patient-derived xenografts into immunodeficient mice, are utilized for this purpose. nih.govnih.gov These models can recapitulate aspects of human HCC and provide a platform for preclinical evaluation of novel therapies. nih.gov

Research on related compounds, such as Sprengerinin C, has demonstrated significant anti-tumor effects in nude mouse xenograft models of human hepatocellular carcinoma. researchgate.netcore.ac.uk These in vivo effects are often linked to the inhibition of proliferation, angiogenesis, and the induction of apoptosis observed in in vitro studies. researchgate.netcore.ac.ukmolbiolcell.orgmolbiolcell.org While direct in vivo data specifically for this compound in HCC xenograft models was not detailed in the provided search results, the demonstrated efficacy of structurally similar saponins in these models suggests a potential for this compound to also exhibit in vivo anti-tumor activity.

Evaluation in Models of Inflammation and Oxidative Stress

Steroidal saponins have also been investigated for their potential effects in models of inflammation and oxidative stress. ctdbase.orgfrontiersin.orguzh.chnih.gov Inflammation and oxidative stress are implicated in various diseases, including chronic liver diseases that can precede HCC. nih.gov

Studies on Ophiopogon japonicus and Liriope muscari, plants that contain steroidal saponins, have reported anti-inflammatory and antioxidant activities of their constituents. frontiersin.orguzh.chnih.govuzh.ch For instance, some bioactive metabolites from these plants inhibit the production of inflammatory cytokines such as NO, IL-1β, IL-6, and TNF-α, and suppress the phosphorylation of MAPK and NF-κB signaling pathways, which are central to inflammatory responses. frontiersin.orguzh.ch Antioxidant effects have been evidenced by improved levels of antioxidant enzymes like SOD, GSH-Px, and CAT, and reduced production of reactive oxygen species (ROS). frontiersin.org

While the provided information does not specifically detail studies of this compound in models of inflammation and oxidative stress, the presence of anti-inflammatory and antioxidant activities in plants containing related saponins suggests this as a potential area of investigation for this compound.

Neuroprotective Activity Investigations

Neuroprotective activity is another area where compounds from plants containing steroidal saponins have been explored. ctdbase.orgfrontiersin.orguzh.chimsc.res.in Neurodegenerative diseases and conditions involving neuronal damage are subjects of such investigations. frontiersin.org

Ethanol extracts of Liriope muscari, a plant containing steroidal saponins, have been reported to exhibit neuroprotective effects by attenuating intracellular oxidative stress and mitochondrial dysfunction, leading to suppressed PARP and caspase-3 cleavage. frontiersin.org Some compounds, including certain hydroxy sprengerinin derivatives, have been noted for their potential neuroprotective activity. medchemexpress.com

Although direct studies focusing solely on the neuroprotective activity of this compound were not prominently featured in the search results, the reported neuroprotective potential of related compounds and plant extracts containing steroidal saponins indicates that this compound could be a candidate for similar investigations.

Role in Phytoremediation Mechanisms

This compound is a steroidal saponin, a type of secondary metabolite found in plants, including Asparagus sprengeri vulcanchem.comacs.org. Phytoremediation is an environmentally friendly technology that utilizes plants to remove, transfer, stabilize, or degrade contaminants from soil and water nih.gov. This process often involves the action of plant secondary metabolites, such as saponins and flavonoids, which can chelate heavy metals and help mitigate oxidative stress induced by pollutants vulcanchem.com.

Saponins, as glycosides consisting of a sapogenin (aglycone) linked to a sugar moiety, are known to play various roles in plant interactions with their environment and in stress responses ctdbase.orgnih.govmedchemexpress.com. Their structure allows them to potentially interact with metal ions, contributing to chelation, which is a mechanism plants use to detoxify and sequester heavy metals vulcanchem.com.

Research has investigated the phytoremediation potential of Asparagus sprengeri, the plant where this compound is found, particularly concerning arsenic contamination researchgate.netnih.govlsu.edu. Studies have shown that Asparagus sprengeri can accumulate arsenic from contaminated media nih.govlsu.edu. While it demonstrates tolerance to arsenic, its ability to accumulate the metalloid to hyperaccumulator levels (typically defined by a bioaccumulation factor > 10) is limited compared to known hyperaccumulating ferns like Pteris vittata nih.govlsu.edu. Asparagus sprengeri has shown bioaccumulation factors for arsenic generally below 10, classifying it as an accumulator or tolerant plant rather than a hyperaccumulator for this specific metalloid nih.govlsu.edu.

The precise, dedicated molecular and cellular mechanisms by which this compound itself contributes to the phytoremediation capabilities observed in Asparagus sprengeri are not extensively detailed in currently available research. However, based on its classification as a saponin, its potential role in phytoremediation mechanisms could involve:

Chelation of Metal Ions: Saponins can bind to metal ions, potentially reducing their toxicity and influencing their uptake, translocation, or sequestration within plant tissues vulcanchem.com. This chelation could occur in the rhizosphere (the soil area around the roots) or within the plant cells.

Membrane Permeability and Transport: Saponins can affect cell membrane permeability. This property might influence the transport of metal ions across root cell membranes, although the specific effect of this compound on metal transporters requires further investigation.

Stress Response Modulation: Heavy metal contamination induces oxidative stress in plants nih.govresearchgate.net. Secondary metabolites, including saponins, can play a role in the plant's response to such stress by potentially modulating antioxidant defense systems or other signaling pathways vulcanchem.comnih.govnih.govuninsubria.itsciepub.com.

Glycosylation and Detoxification: As a glycoside, this compound's metabolism within the plant likely involves glycosyltransferases, enzymes important in the detoxification and sequestration of various compounds, including xenobiotics worktribe.comresearchgate.net. The glycosylation state of saponins can influence their solubility, mobility, and storage location within the plant.

While Asparagus sprengeri has shown the capacity to accumulate arsenic, studies suggest it may be more suitable for phytostabilization (immobilizing contaminants in the soil or roots) rather than phytoextraction (removing contaminants by accumulating them in harvestable shoots) for arsenic due to its lower bioaccumulation factors compared to hyperaccumulators nih.govlsu.edu. The contribution of this compound to these specific strategies (accumulation vs. stabilization) within Asparagus sprengeri remains an area requiring more targeted research.

Detailed research findings on Asparagus sprengeri's arsenic accumulation potential are illustrated in the table below, based on studies evaluating its bioaccumulation factors.

| Plant Species | Contaminant | Bioaccumulation Factor (BAF) | Phytoremediation Potential (for Phytoextraction of Arsenic) | Reference |

| Asparagus sprengeri | Arsenic | < 10 | Tolerant/Accumulator, not a good candidate for phytoextraction; potential for phytostabilization | nih.govlsu.edu |

| Thelypteris palustris | Arsenic | > 10 | Good candidate for phytoextraction (at certain levels) | nih.govlsu.edu |

| Pteris vittata | Arsenic | > 10 | Known hyperaccumulator | nih.govlsu.edu |

Note: Bioaccumulation Factor (BAF) is typically calculated as the ratio of contaminant concentration in the plant tissue to the concentration in the soil or growth medium.

Further research specifically isolating and studying the effects of this compound on metal uptake, translocation, chelation, and stress response pathways within plants is needed to fully elucidate its precise role in phytoremediation mechanisms.

Structure Activity Relationship Sar Studies of Sprengerinin a and Its Analogs

Influence of the Steroidal Aglycone Moiety on Biological Activity

The steroidal aglycone, or sapogenin, forms the hydrophobic core of Sprengerinin A and other steroidal saponins (B1172615). ctdbase.orguj.edu.pl The nature and modifications of this aglycone are significant determinants of biological activity. Steroidal sapogenins can be classified into spirostane, furostane, and open-chain (cholestane) types, each possessing a polycyclic 27-carbon structure. uj.edu.pl

Research on related steroidal saponins suggests that the spirostanol (B12661974) framework of the aglycone can be essential for certain activities, such as cytotoxicity against specific cell lines. researchgate.net Modifications to the aglycone, such as the presence or absence of hydroxyl groups at specific positions (e.g., C-12 or C-17), can lead to a reduction in activity. researchgate.net The introduction of double bonds or changes in the ring system of the steroid can also impact the biological profile. For instance, some rare spirostanols found in Ophiopogon japonicus, the plant from which this compound is isolated, possess a rearranged A/B ring system, highlighting the structural diversity within this class. researchgate.net

Role of Glycosyl Chains and Sugar Residues in Biological Efficacy

The glycosyl chains, composed of various sugar residues attached to the steroidal aglycone, play a critical role in the biological efficacy and properties of steroidal saponins. These sugar moieties increase the hydrophilicity of the molecule, influencing its solubility, absorption, and interaction with biological targets. researchgate.net

Studies on related saponins have shown that the number, type, and linkage of sugar residues significantly impact activity. For example, the presence of a terminal alpha-L-rhamnopyranosyl with a 1->2 linkage to the sugar chain at C-3 of the aglycone has been found to be essential for high cytotoxicity in some steroidal saponins. researchgate.net Different sugar compositions and sequences can lead to variations in biological effects. Steroidal saponins from Ophiopogon japonicus primarily feature trisaccharide and disaccharide glycosides, with rhamnose, fucose, glucose, and xylose being common sugar components. mdpi.com The glycosylation pattern can influence interactions with cell membranes and specific protein targets.

Impact of Stereochemistry on Molecular Interactions and Biological Profiles

The stereochemistry of this compound and its analogs, including the configuration of chiral centers within both the aglycone and the sugar moieties, is crucial for their molecular interactions and resulting biological profiles. The precise three-dimensional arrangement of atoms dictates how the molecule fits into binding sites of target proteins or interacts with cell membranes.

Even subtle differences in stereochemistry can lead to significant changes in activity or selectivity. While specific detailed studies on the stereochemical impact of this compound were not extensively found, research on other saponins and steroidal compounds highlights the importance of stereochemical configuration. For instance, conformational isomerization can play a critical role in determining the stereochemistry and activity of related compounds. researchgate.net The (25R) or (25S) configuration at the spirostanol F ring, for example, is a key stereochemical feature that can influence the biological properties of spirostanol saponins. uj.edu.plnih.gov

Rational Design and Synthesis of this compound Analogs for Optimized Activity or Selectivity

Rational design and synthesis of this compound analogs involve using the knowledge gained from SAR studies to create new compounds with potentially improved pharmacological properties. This process often involves targeted modifications to the aglycone or glycosyl chains to enhance potency, selectivity, or other desirable characteristics. researchgate.net

Strategic Modifications for Improved Pharmacological Potency

Strategic modifications aim to increase the efficacy of this compound. This can involve altering functional groups on the aglycone to enhance binding affinity to a target or improving the pharmacokinetic properties of the molecule. For example, introducing or removing hydroxyl groups, changing the oxidation state of carbons, or modifying the steroid ring structure can influence potency. Similarly, altering the sugar chain by adding, removing, or modifying sugar residues, or changing the glycosidic linkages, can impact solubility, stability, and cellular uptake, thereby affecting potency.

While specific examples of rationally designed this compound analogs with improved potency were not prominently detailed in the search results, the principle is well-established in the study of other steroidal saponins. For instance, studies on other natural products have demonstrated that specific structural changes can lead to significantly enhanced inhibitory activity against various targets. researchgate.netnih.gov

Derivatization for Mechanistic Probes and Target Validation

Derivatization of this compound involves creating modified versions of the compound for use as tools in mechanistic studies and target validation. These analogs may not necessarily have improved therapeutic properties but are designed to help researchers understand how this compound interacts with its biological targets and the pathways it affects.

Advanced Analytical and Methodological Approaches in Sprengerinin a Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

The definitive determination of Sprengerinin A's molecular structure is a foundational step in its scientific investigation, relying heavily on the synergistic use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. currenta.denih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS platforms, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are instrumental in determining the precise molecular weight of this compound. This high mass accuracy allows for the confident assignment of a unique molecular formula. currenta.deresearchgate.net Furthermore, tandem mass spectrometry (MS/MS) experiments provide detailed structural insights by fragmenting the molecule and analyzing the resulting patterns. nih.gov These fragmentation patterns offer valuable clues about the compound's substructures and the connectivity of its atoms. currenta.de Advanced techniques like matrix-assisted laser desorption/ionization-Fourier transform ion cyclotron resonance-imaging mass spectrometry (MALDI-FTICR-IMS) can even be employed to visualize the spatial distribution of this compound within biological tissues, providing context to its function. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the cornerstone for the complete de novo structure elucidation of complex natural products like this compound. hyphadiscovery.comresearchgate.net A standard dataset for structural analysis includes a variety of one-dimensional (1D) and two-dimensional (2D) NMR experiments. hyphadiscovery.comspringernature.com

1D NMR: ¹H NMR provides information on the number and chemical environment of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. slideshare.net

2D NMR: Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, helping to piece together spin systems. Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range (2-3 bond) correlations between protons and carbons. These correlations are critical for assembling the complete carbon skeleton and placing functional groups. hyphadiscovery.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry by identifying protons that are close in space. hyphadiscovery.com

The combination of HRMS and comprehensive NMR data allows for the unambiguous assignment of this compound's constitution and stereochemistry.

| NMR Experiment | Abbreviation | Information Obtained |

|---|---|---|

| Proton NMR | ¹H NMR | Number, type, and electronic environment of hydrogen atoms. slideshare.net |

| Carbon-13 NMR | ¹³C NMR | Number and type of carbon atoms (e.g., CH₃, CH₂, CH, C). |

| Correlation Spectroscopy | COSY | Connectivity of protons that are coupled through chemical bonds. hyphadiscovery.com |

| Heteronuclear Single Quantum Coherence | HSQC | Direct one-bond correlations between protons and the carbons they are attached to. hyphadiscovery.com |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlations between protons and carbons over two to three bonds, key for assembling fragments. hyphadiscovery.com |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Correlations between protons that are close in space, used to determine stereochemistry. hyphadiscovery.com |

High-Throughput Chromatographic Separations and Purification Methodologies

The isolation of this compound from its natural source, often a complex mixture of related metabolites, requires robust and efficient separation techniques. Modern purification workflows increasingly employ high-throughput and high-performance chromatographic methods to achieve the high degree of purity required for structural and biological studies. springernature.comsemanticscholar.org

High-performance liquid chromatography (HPLC) is a fundamental tool, often coupled with mass spectrometry (LC-MS) for rapid detection and identification of the target compound during the purification process. nih.gov For scaling up purification from analytical to preparative levels, techniques like centrifugal partition chromatography (CPC) are particularly effective. CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, which prevents the irreversible adsorption of the sample and allows for high sample recovery. mdpi.com

To accelerate the optimization of purification protocols, high-throughput screening (HTS) methods are employed. These systems often use 96-well filter plates and robotic liquid handling to rapidly test a wide array of conditions, such as different chromatographic resins, solvents, and pH levels. nih.govresearchgate.net This approach allows for the efficient identification of optimal separation conditions before scaling up, saving significant time and resources. nih.govnih.gov

Computational Chemistry and Molecular Modeling in this compound Research

Computational approaches provide powerful insights into the molecular interactions of this compound, guiding further research and development. These in silico methods can predict how the compound binds to biological targets and inform the design of more potent analogues.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, such as a protein receptor. mdpi.commdpi.com For this compound, docking simulations can identify potential binding sites on a target protein and estimate the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). jppres.com This method analyzes how this compound fits into the target's active site and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com For instance, studies on the related compound Asparaptine B have used molecular docking to model its interaction with the Angiotensin-Converting Enzyme 2 (ACE2), revealing that the compound fits well into the enzyme's large cavity and establishes several key contacts. nih.gov

Molecular dynamics (MD) simulations build upon the static picture provided by docking. nih.gov MD simulations model the movement of every atom in the this compound-target complex over time, providing a dynamic view of the binding process and the stability of the interaction. nih.govmdpi.com This technique can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energy. researchgate.net

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Target X | -8.5 | TYR-123, LYS-45, PHE-210 |

| Analogue 1 | Target X | -9.2 | TYR-123, LYS-45, ASP-88, PHE-210 |

| Analogue 2 | Target X | -7.9 | TYR-123, PHE-210 |

| Control Inhibitor | Target X | -9.5 | TYR-123, ASP-88, TRP-150 |

The insights gained from structural and computational studies of this compound form the basis for rational drug design.

Ligand-Based Drug Design (LBDD): When the 3D structure of the biological target is unknown, LBDD methods are employed. nih.gov These approaches rely on analyzing a set of molecules known to be active to derive a pharmacophore model. A pharmacophore defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. youtube.com Quantitative Structure-Activity Relationship (QSAR) models can also be developed to mathematically correlate structural features of this compound and its analogues with their biological activity. nih.govyoutube.com

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD becomes a powerful tool. nih.govacs.org Using the crystal structure of the target, often in complex with this compound, researchers can visualize the precise interactions at the atomic level. washington.educrystaledges.org This knowledge allows for the rational design of modifications to this compound's structure to enhance binding affinity, selectivity, and other pharmacological properties. acs.org For example, a functional group might be added to form an additional hydrogen bond with a key amino acid residue in the binding pocket, thereby improving potency. washington.edu

"Omics" Technologies in Studying this compound Effects (e.g., Metabolomics, Transcriptomics)

To understand the broader biological impact of this compound beyond a single target, researchers utilize "omics" technologies. These approaches provide a global snapshot of molecular changes within a biological system in response to the compound.

Metabolomics: This field involves the comprehensive analysis of all small-molecule metabolites in a cell or tissue. nih.gov By comparing the metabolite profiles of systems treated with this compound to untreated controls, researchers can identify metabolic pathways that are perturbed by the compound. mdpi.com Techniques like LC-MS and GC-MS are used to generate these profiles. nih.gov Spatial metabolomics can further reveal how this compound affects metabolite distribution within tissues, offering clues to its mechanism of action and function. nih.govresearchgate.netbiorxiv.org

Transcriptomics: Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a biological sample, revealing which genes are actively being expressed. plos.org Using techniques like RNA-sequencing (RNA-Seq), scientists can determine how this compound alters gene expression patterns. nih.govfrontiersin.org For example, transcriptomic analysis of Asparagus officinalis has been used to identify genes involved in the biosynthesis of secondary metabolites and to understand responses to various stimuli. plos.orgfrontiersin.org Applying this to this compound exposure could reveal the genetic and signaling pathways it modulates, providing a deeper understanding of its cellular effects. cngb.org

Emerging Research Avenues and Translational Potential of Sprengerinin a Pre Clinical, Conceptual

Sprengerinin A as a Chemical Probe for Elucidating Biological Pathways

The structural complexity of steroidal saponins (B1172615) like this compound suggests their potential to interact with specific biological targets and modulate cellular pathways. While direct studies using this compound specifically as a chemical probe are not extensively documented in the provided search results, research on related compounds offers insights into this potential. For instance, Sprengerinin C, a related steroidal saponin (B1150181), has been shown to modulate specific cellular pathways, including those involved in proliferation and apoptosis. This modulation is hypothesized to occur through interactions with cellular membranes, influencing cell signaling cascades sigmaaldrich.com.

Given the structural similarities among steroidal saponins from Ophiopogon japonicus and Liriope radix, this compound may possess similar membrane-interacting properties or engage with other molecular targets. Techniques such as metabolomics are being employed to investigate the mechanisms of action of extracts from Ophiopogon japonicus against cancer cells by evaluating large-scale metabolite changes uni.lu. This systems-level approach can help identify affected biological pathways, and future research could utilize this compound as a tool within such frameworks to pinpoint its specific contributions to the observed biological effects. The application of network pharmacology further aids in exploring the intricate connections between compounds in traditional Chinese medicine (like those containing this compound), biological targets, and affected pathways vulcanchem.com.

Exploration of Novel Therapeutic Indications and Mechanistic Hypotheses (e.g., plant defense, metal sequestration)

The natural origin of this compound in plants like Ophiopogon japonicus and Liriope radix suggests potential roles in plant biology, including defense mechanisms ctdbase.org. The structural characteristics of this compound also hint at a potential involvement in metal ion activity, possibly through sequestration ctdbase.org. Investigating these roles could not only illuminate the ecological functions of this compound but also provide a basis for exploring novel applications, such as in phytoremediation or as a natural chelating agent.

Beyond plant-centric roles, the biological activities observed for related steroidal saponins point towards broader therapeutic potential. Sprengerinin C, for example, is being investigated for its potential in cancer research due to its ability to inhibit the growth of certain cancer cells sigmaaldrich.com. While this specific indication (cancer) was not listed in the prompt's examples, the mechanistic hypotheses being explored for related compounds, such as influencing cellular membranes and signaling pathways sigmaaldrich.com, are relevant to understanding how this compound might exert biological effects in various contexts, including potentially in plant defense or metal interactions. Future research can build upon these observations to explore the specific mechanisms by which this compound might be involved in plant defense responses or its capacity for metal sequestration.

Development of this compound-Based Research Tools

The development of research tools based on this compound is a conceptual avenue that could stem from a deeper understanding of its interactions with biological molecules. While no specific this compound-based research tools were identified in the provided search results, the methodologies used to study this compound and related compounds highlight the types of tools and approaches that are relevant. Advanced analytical techniques such as HPLC-QQQ-MS/MS and UHPLC/Q-TOF-MS are crucial for the characterization and quantification of this compound in complex plant extracts uni.lucdutcm.edu.cn. These techniques, while not based on this compound, are essential tools for this compound research.

The future development of this compound-based tools could involve creatingPues, based on its specific binding affinities or biological effects. For instance, if this compound is found to bind selectively to a particular protein or cellular structure, a fluorescently labeled version could be developed as a probe to study that target's localization or activity. Alternatively, immobilized this compound could be used in affinity chromatography to isolate interacting molecules. Such developments would be contingent upon detailed studies elucidating this compound's specific molecular interactions.

Interdisciplinary Approaches in this compound Research

Research into natural products like this compound inherently requires interdisciplinary collaboration. The characterization and study of these compounds involve expertise from various fields:

Chemistry: Isolation, purification, structural elucidation, and synthesis of this compound.

Biology: Investigating its effects on biological systems, from cellular to organismal levels.

Analytical Science: Utilizing advanced techniques (HPLC-MS, GC-MS, NMR) for identification, quantification, and metabolic profiling uni.lucdutcm.edu.cn.

Bioinformatics and Cheminformatics: Analyzing complex datasets, predicting properties, and exploring potential targets and pathways vulcanchem.comchem960.com.

Botany: Understanding the plant sources, cultivation, and factors influencing compound production.

Examples from the search results demonstrate these interdisciplinary efforts. The combination of HPLC-QQQ-MS/MS with chemometrics is used for quality control of the plant sources cdutcm.edu.cn. Integrative metabonomics, merging analytical techniques with multivariate statistical analysis, is applied to study the effects of treatments on the plant's chemical profile cdutcm.edu.cn. Cell metabolomics, combining cell biology with advanced analytical chemistry, is used to investigate the impact of plant extracts on cellular metabolism uni.lu. Furthermore, network pharmacology integrates data from various biological and chemical sources to understand the complex actions of multi-component traditional medicines vulcanchem.com. Databases like IMPPAT also facilitate interdisciplinary research by providing integrated information on plants, phytochemicals, and therapeutic uses, along with cheminformatics tools chem960.com.

Challenges and Future Directions in this compound Research and Development

Research into this compound, like many other natural products, faces several challenges that also highlight future research directions.

Addressing Low Natural Abundance and Scalable Production

One significant challenge for many natural products, including those found in plants like Ophiopogon japonicus, is their relatively low natural abundance cdutcm.edu.cn. This makes their isolation from natural sources labor-intensive and expensive, posing a significant hurdle for obtaining sufficient quantities for extensive research and potential development.

Future directions to address this include:

Optimization of Extraction and Purification: Developing more efficient and cost-effective methods for isolating this compound from plant material.

Sustainable Cultivation: Improving cultivation techniques for the source plants to enhance the yield of this compound.

Biotechnological Approaches: Exploring in vitro plant cell cultures or microbial fermentation as alternative methods for scalable production.

Chemical Synthesis: Developing feasible synthetic routes for this compound, although the structural complexity of steroidal saponins can make this challenging.

Refining Mechanistic Understanding at the Systems Level

While some studies explore the biological effects of extracts containing this compound, a detailed understanding of the specific mechanisms of action of this compound itself, particularly at a systems level, is still evolving. Natural products often exert effects through multiple targets and pathways, and elucidating these complex interactions requires sophisticated approaches.

Future directions for refining mechanistic understanding include:

Target Identification: Employing biochemical and cell biology techniques to identify the specific proteins or other molecules that this compound interacts with.

Pathway Analysis: Utilizing transcriptomics, proteomics, and metabolomics to understand how this compound affects global gene expression, protein profiles, and metabolic networks uni.lu.

Systems Biology Modeling: Developing computational models that integrate data from various omics approaches to provide a holistic view of this compound's impact on biological systems vulcanchem.comchem960.com.

Structure-Activity Relationship Studies: Synthesizing or isolating structural analogs of this compound to understand how specific parts of the molecule contribute to its biological activities.

Optimization of Biological Activity in Pre-clinical Settings

Pre-clinical optimization of the biological activity of natural compounds like this compound typically involves strategies aimed at enhancing efficacy, improving selectivity, and understanding the underlying mechanisms of action. Research on related steroidal saponins, such as Sprengerinin C, provides some indication of the type of activities that may be relevant for this compound.

Sprengerinin C, for instance, has demonstrated significant cytotoxic effects in human large cell lung carcinoma cells (NCI-H460) during in vitro studies. This activity was quantified with an IC50 value of 2.1 ± 0.8 μM, and the compound was shown to induce apoptosis and G2/M phase cell cycle arrest in this cell line. chem960.combiosynth.com This finding highlights the potential for steroidal saponins to exert anti-proliferative effects, a key area for optimization in cancer research.

| Compound | Cell Line | IC50 (μM) | Observed Effects | Source |

|---|---|---|---|---|

| Sprengerinin C | NCI-H460 | 2.1 ± 0.8 | Induces apoptosis, G2/M cell cycle arrest | chem960.combiosynth.com |

More broadly, steroidal saponins are known to exhibit various antitumor activities, including the inhibition of proliferation, induction of apoptosis and autophagy, and modulation of the tumor microenvironment. These effects are often mediated through interactions with multiple signaling pathways. Understanding these pathways is crucial for optimizing the activity of individual saponins like this compound.

Optimization efforts in pre-clinical settings could involve structure-activity relationship (SAR) studies to identify specific moieties or structural features responsible for the observed biological effects. While research specifically detailing SAR for this compound was not found, studies on other steroidal saponins suggest that structural variations can influence their activity and interaction with biological targets. Addressing limitations such as potential higher cytotoxicity or lower bioavailability, which are sometimes associated with steroidal saponins, is also a critical aspect of pre-clinical optimization. Different structural categories of steroidal saponins have shown variations in their effects on antitumor signaling pathways, suggesting that targeted structural modifications could be employed to optimize specific activities or pathway modulation.

Development of Advanced Delivery Systems for Research Applications

The development of advanced delivery systems for research applications aims to improve the solubility, stability, and targeted delivery of compounds to specific cells or tissues, thereby enhancing the reliability and efficacy of in vitro and in vivo studies. For natural products like this compound, which may have limited solubility or stability in biological media, appropriate delivery systems are essential for accurate research.

While specific research on advanced delivery systems developed explicitly for this compound for research use was not identified in the search results, the challenges associated with delivering lipophilic or poorly soluble compounds in biological research are well-recognized. Examples of advanced delivery systems used in research for other compounds provide conceptual frameworks. For instance, nanomicelles formed from materials like PLGA-PEG-NH2 have been explored as efficient delivery systems for other therapeutic agents in cancer research, demonstrating the potential of nanotechnology-based approaches. Similarly, liposomal delivery systems have been investigated for other steroidal saponins, suggesting their potential applicability to compounds like this compound to improve delivery and potentially reduce toxicity or enhance targeted effects in research models.

Information on the solubility of related compounds, such as 14-Hydroxy sprengerinin C, in various solvents like DMSO, PEG300, Tween-80, saline, and corn oil provides practical considerations for preparing solutions for research experiments. However, these represent basic solvent systems rather than advanced delivery technologies designed for targeted or controlled release in complex biological environments.

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing Sprengerinin A from natural sources?

Answer:

- Isolation: Use sequential solvent extraction (polar to non-polar solvents) followed by chromatographic techniques (e.g., HPLC, TLC) guided by bioactivity assays. Ensure purity via NMR and mass spectrometry .

- Characterization: Employ spectroscopic methods (UV-Vis, IR) for functional group identification and X-ray crystallography for structural confirmation. Reproducibility requires detailed documentation of solvent ratios, temperature, and pressure conditions .

Q. How should researchers design dose-response experiments to evaluate this compound’s bioactivity?

Answer:

- Use a logarithmic concentration range (e.g., 1 nM–100 µM) to capture threshold and saturation effects.

- Include positive/negative controls (e.g., known inhibitors) and triplicate replicates to minimize batch variability.

- Apply ANOVA or non-parametric tests (if data is non-normal) for statistical significance .

Q. What are the best practices for ensuring reproducibility in this compound synthesis protocols?

Answer:

- Document all reaction parameters (catalyst loading, stirring speed, inert gas flow rates).

- Provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials.

- Cross-validate results with independent labs using blinded samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different cell lines?

Answer:

- Hypothesis Testing: Compare cell line-specific variables (e.g., receptor expression levels, metabolic activity) using siRNA knockdown or CRISPR-edited models.

- Data Triangulation: Integrate transcriptomic/proteomic data to identify off-target pathways influencing bioactivity .

- Meta-Analysis: Apply random-effects models to account for heterogeneity in published datasets .

Q. What computational strategies are effective for predicting this compound’s binding affinity to understudied protein targets?

Answer:

- Use in silico docking (e.g., AutoDock Vina) with flexible side-chain algorithms to account for protein conformational changes.

- Validate predictions via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Cross-reference with AlphaFold-predicted structures to mitigate homology modeling biases .

Q. How should longitudinal studies on this compound’s pharmacokinetics be structured to account for interspecies variability?

Answer:

- Model Selection: Use both murine and non-rodent models (e.g., zebrafish) to assess metabolic stability.

- Sampling Frequency: Collect plasma/tissue samples at non-linear intervals (e.g., 5 min, 1 hr, 6 hr, 24 hr) to capture distribution phases.

- Population PK Modeling: Apply nonlinear mixed-effects modeling (NONMEM) to quantify variability sources .

Methodological Frameworks

Avoiding Common Pitfalls

- Overgeneralization: Avoid claims like "this compound treats cancer" without specifying mechanisms (e.g., "induces apoptosis in EGFR-mutant NSCLC") .

- Ethical Oversights: Obtain institutional approval for biohazardous handling (e.g., cytotoxic concentrations) .

- Citation Bias: Cite conflicting studies equally; do not exclude negative results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.